azepane-4-sulfonamide hydrochloride
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Overview
Description
Azepane-4-sulfonamide hydrochloride is a chemical compound with the molecular formula C6H15ClN2O2S and a molecular weight of 214.71 g/mol . It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle, and features a sulfonamide group at the fourth position. This compound is primarily used for research purposes and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azepane-4-sulfonamide hydrochloride typically involves the reaction of azepane with sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The resulting sulfonamide is then treated with hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions: Azepane-4-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Azepane-4-sulfonamide hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of azepane-4-sulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired biological effects . The compound’s molecular targets and pathways are still under investigation, but it is believed to interact with enzymes involved in folic acid metabolism .
Comparison with Similar Compounds
Azepane: A seven-membered nitrogen-containing heterocycle without the sulfonamide group.
Azepane-4-carboxylic acid hydrochloride: Similar structure but with a carboxylic acid group instead of a sulfonamide group.
Azepane-1-carbonyl chloride: Contains a carbonyl chloride group at the first position.
Uniqueness: Azepane-4-sulfonamide hydrochloride is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This group allows the compound to participate in specific reactions and interact with biological targets in ways that other azepane derivatives cannot .
Properties
CAS No. |
2260974-52-3 |
---|---|
Molecular Formula |
C6H15ClN2O2S |
Molecular Weight |
214.7 |
Purity |
95 |
Origin of Product |
United States |
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